N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is a small-molecule compound identified in a virtual screening study for inhibitors of HIV-1 replication. [ [] ] This compound exhibits antiviral activity by targeting the interaction between the HIV-1 matrix (MA) protein and phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2). [ [] ] Its role in scientific research primarily revolves around its potential as a lead compound for the development of novel anti-HIV-1 therapeutics.
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide exerts its antiviral activity by targeting the HIV-1 MA protein. [ [] ] Specifically, it binds to the PI(4,5)P2 binding pocket of MA, disrupting the interaction between MA and PI(4,5)P2. [ [] ] This interaction is crucial for the assembly and budding of new viral particles. [ [] ] By interfering with this process, the compound effectively inhibits HIV-1 replication.
The primary application of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, as identified in the provided research, is as a potential lead compound for the development of new anti-HIV-1 therapies. [ [] ] Its ability to inhibit HIV-1 replication by targeting the MA-PI(4,5)P2 interaction makes it an attractive candidate for further optimization and development.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2